molecular formula C17H24N4O2 B6941023 N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide

N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide

Cat. No.: B6941023
M. Wt: 316.4 g/mol
InChI Key: ZDPSHTYTTPVDFT-UHFFFAOYSA-N
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Description

N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and in pharmaceuticals. This specific compound is characterized by the presence of a propoxycyclohexyl group attached to the benzotriazole core, which may impart unique chemical and physical properties.

Properties

IUPAC Name

N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-2-10-23-17(8-4-3-5-9-17)12-18-16(22)13-6-7-14-15(11-13)20-21-19-14/h6-7,11H,2-5,8-10,12H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPSHTYTTPVDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1(CCCCC1)CNC(=O)C2=CC3=NNN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide typically involves the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Propoxycyclohexyl Group: The propoxycyclohexyl group can be introduced via a nucleophilic substitution reaction. This involves reacting cyclohexylmethyl chloride with sodium propoxide to form the propoxycyclohexylmethyl intermediate.

    Coupling Reaction: The final step involves coupling the propoxycyclohexylmethyl intermediate with the benzotriazole core using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the propoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzotriazole derivatives.

Scientific Research Applications

N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized as a corrosion inhibitor in metal protection and as a UV stabilizer in polymers.

Mechanism of Action

The mechanism of action of N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may inhibit specific signaling pathways, such as those involved in inflammation or cell proliferation, by binding to key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-[(1-propoxycyclohexyl)methyl]-2-(tetrahydro-2H-pyran-4-yl)acetamide hydrochloride
  • N-[(1-Propoxycyclohexyl)methyl]-2-(3-thiomorpholinyl)acetamide hydrochloride

Uniqueness

N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide is unique due to its specific structural features, such as the propoxycyclohexyl group and the benzotriazole core. These features may confer distinct chemical reactivity, biological activity, and physical properties compared to similar compounds.

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